molecular formula C14H21NO2 B4518933 2-(2-ethylphenoxy)-N-propylpropanamide

2-(2-ethylphenoxy)-N-propylpropanamide

Cat. No.: B4518933
M. Wt: 235.32 g/mol
InChI Key: BLKBXHRCTGDNBR-UHFFFAOYSA-N
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Description

2-(2-ethylphenoxy)-N-propylpropanamide is a useful research compound. Its molecular formula is C14H21NO2 and its molecular weight is 235.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 235.157228913 g/mol and the complexity rating of the compound is 230. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Bioremediation Potential

2-(2-Ethylphenoxy)-N-propylpropanamide may have potential applications in bioremediation. Studies like the one by Chhaya and Gupte (2013) on laccase from Fusarium incarnatum UC-14 in bioremediation of Bisphenol A (BPA) using reverse micelles system show the effectiveness of certain compounds in the degradation of environmental pollutants, which suggests a possible area of application for this compound in similar contexts (Chhaya & Gupte, 2013).

Corrosion Inhibition

Compounds like this compound may serve as corrosion inhibitors. Research by Leçe, Emregül, and Atakol (2008) on Schiff base compounds, which exhibit inhibitor properties for mild steel, highlights the potential of this compound in similar applications (Leçe, Emregül, & Atakol, 2008).

Synthesis and Polymerization Applications

The synthesis of compounds and polymers can be an application area for this compound. For instance, research on the synthesis of biomimetic poly(2-(methacryloyloxy)ethyl phosphorylcholine) nanolatexes, as studied by Sugihara et al. (2010), provides insight into the potential use of this compound in synthesizing similar novel materials (Sugihara et al., 2010).

Antioxidant and Medical Research

The compound's structure suggests potential in medical research, particularly in the synthesis of molecules with antioxidant properties. Research like that by Choudhary et al. (2008) on new antioxidant phenylpropanoids from Lindelofia stylosa implies that similar compounds could be synthesized using this compound (Choudhary et al., 2008).

Properties

IUPAC Name

2-(2-ethylphenoxy)-N-propylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-4-10-15-14(16)11(3)17-13-9-7-6-8-12(13)5-2/h6-9,11H,4-5,10H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLKBXHRCTGDNBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(C)OC1=CC=CC=C1CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.